molecular formula C7H9N3S B15314242 Thiourea, (2-aminophenyl)- CAS No. 3394-09-0

Thiourea, (2-aminophenyl)-

Katalognummer: B15314242
CAS-Nummer: 3394-09-0
Molekulargewicht: 167.23 g/mol
InChI-Schlüssel: HZFPIVZQYGZVEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, (2-aminophenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a 2-aminophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiourea, (2-aminophenyl)-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminophenyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods

In industrial settings, the production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, (2-aminophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

Thiourea, (2-aminophenyl)-, has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of thiourea, (2-aminophenyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiourea, (2-aminophenyl)-, is unique due to the presence of the 2-aminophenyl group, which enhances its reactivity and biological activity compared to simpler thiourea derivatives. This structural modification allows for a broader range of applications and improved efficacy in various scientific and industrial contexts .

Eigenschaften

CAS-Nummer

3394-09-0

Molekularformel

C7H9N3S

Molekulargewicht

167.23 g/mol

IUPAC-Name

(2-aminophenyl)thiourea

InChI

InChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)

InChI-Schlüssel

HZFPIVZQYGZVEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)NC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.